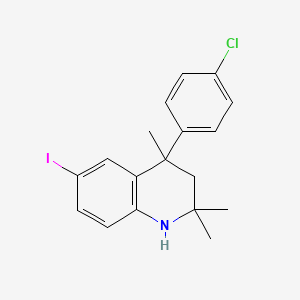
4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with a complex structure that includes a chlorophenyl group, an iodine atom, and a tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde, iodine, and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-chlorobenzaldehyde and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline under acidic conditions.
Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalyst Optimization: Using specific catalysts to improve reaction efficiency.
Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The chlorophenyl and iodine groups make it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the iodine atom.
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Coupling: Complex aromatic compounds with extended conjugation.
Scientific Research Applications
4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects depends on its application:
Biological Activity: If used in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: In organic synthesis, its reactivity is governed by the electronic effects of the chlorophenyl and iodine groups, as well as the steric hindrance provided by the trimethyl groups.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
6-Iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the chlorophenyl group, affecting its electronic properties and reactivity.
Uniqueness
4-(4-Chlorophenyl)-6-iodo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the chlorophenyl and iodine groups, which provide a combination of electronic effects and reactivity that is not found in similar compounds. This makes it particularly versatile for various synthetic applications and potential biological activities.
Properties
Molecular Formula |
C18H19ClIN |
|---|---|
Molecular Weight |
411.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-iodo-2,2,4-trimethyl-1,3-dihydroquinoline |
InChI |
InChI=1S/C18H19ClIN/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-10-14(20)8-9-16(15)21-17/h4-10,21H,11H2,1-3H3 |
InChI Key |
KHVCAQCDXVFVLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(N1)C=CC(=C2)I)(C)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide](/img/structure/B11025135.png)
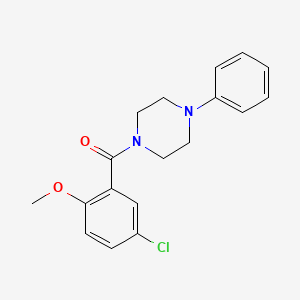
![1-(4-chlorophenyl)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1H-pyrazol-5-ol](/img/structure/B11025144.png)
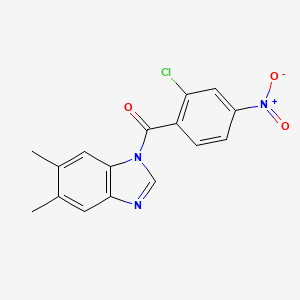
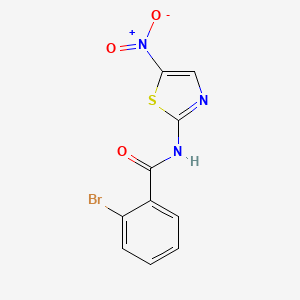
![1-(4-fluorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025159.png)
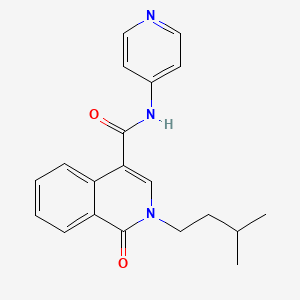
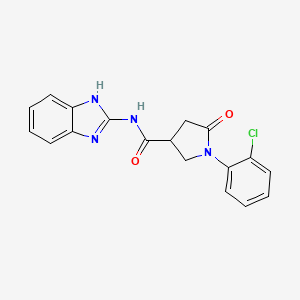
![3,4,5-trimethoxy-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11025175.png)

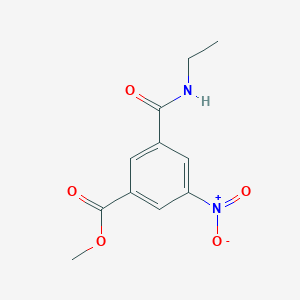
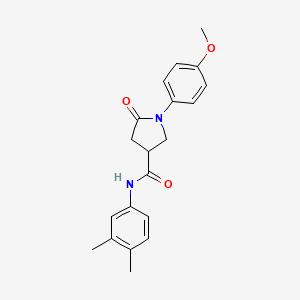
![1-Butyl-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11025206.png)
![3-(4-Methoxyphenyl)-5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B11025220.png)
